![molecular formula C26H31N3O4 B14960950 N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B14960950.png)
N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a methoxyphenyl group, and an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through a condensation reaction between an aromatic diamine and a diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Acetamide Moiety: The acetamide moiety can be formed through an amidation reaction using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: N-substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide can be compared with other similar compounds such as:
N-(3,5-dimethylphenyl)-2-{1-[(4-hydroxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.
N-(3,5-dimethylphenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: Differing by the presence of a chloro group instead of a methoxy group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Eigenschaften
Molekularformel |
C26H31N3O4 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C26H31N3O4/c1-16-12-17(2)14-19(13-16)27-24(30)15-23-25(31)28-21-6-4-5-7-22(21)29(23)26(32)18-8-10-20(33-3)11-9-18/h8-14,21-23H,4-7,15H2,1-3H3,(H,27,30)(H,28,31) |
InChI-Schlüssel |
RJUCJJZVFJESCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


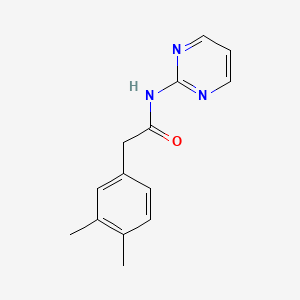
![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
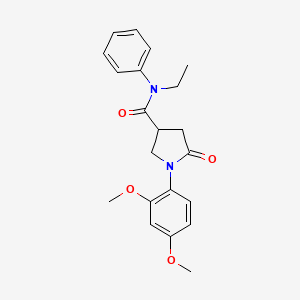
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)

![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
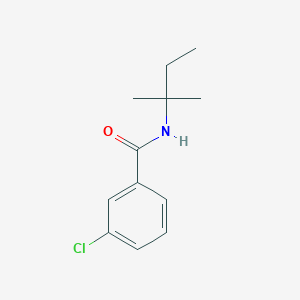
![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)
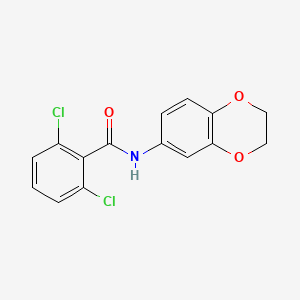
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)
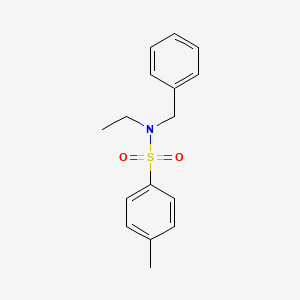
![4-[Bis(cyanomethyl)carbamoyl]phenyl acetate](/img/structure/B14960943.png)
![4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)
